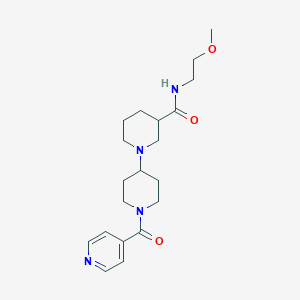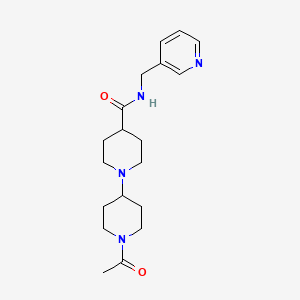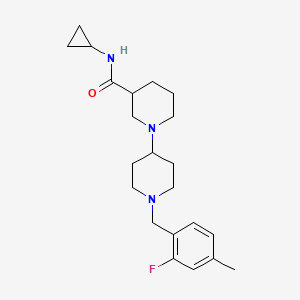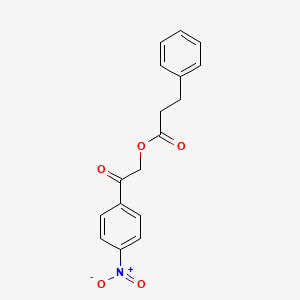
1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as IBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience and drug discovery. IBPC is a piperidine derivative that has been synthesized using a novel method, and its unique structure and properties have made it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide is related to its ability to selectively bind to dopamine D3 receptors. By blocking these receptors, this compound can modulate the release of dopamine in the brain, which can have a range of effects on behavior and mood. Additionally, this compound has been found to have an effect on the activity of certain enzymes, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and are still being studied. In addition to its effects on dopamine receptors and enzyme activity, this compound has been found to have an effect on the expression of certain genes, which may contribute to its therapeutic potential. Additionally, this compound has been shown to have an effect on the activity of certain ion channels, which may be related to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has several advantages as a research tool, including its selectivity for dopamine D3 receptors and its relatively simple synthesis method. However, there are also some limitations to its use in lab experiments. For example, this compound has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, this compound has a relatively low affinity for dopamine D3 receptors compared to other compounds, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research involving 1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of this compound. Additionally, there is interest in studying the long-term effects of this compound on behavior and cognition, as well as its potential applications in cancer treatment. Finally, there is interest in studying the effects of this compound on other neurotransmitter systems, such as serotonin and glutamate, which may have implications for the treatment of psychiatric disorders.
Méthodes De Synthèse
The synthesis of 1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that begins with the reaction of isonicotinoyl chloride with 1,4'-bipiperidine in the presence of a base. This results in the formation of 1'-isonicotinoyl-1,4'-bipiperidine, which is then reacted with 2-methoxyethylamine to yield this compound. The synthesis method used to create this compound is relatively simple and efficient, making it a viable option for large-scale production.
Applications De Recherche Scientifique
1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. In neuroscience, this compound has been shown to act as a selective dopamine D3 receptor antagonist, making it a potential candidate for the treatment of addiction and other psychiatric disorders. Additionally, this compound has been found to have antitumor activity, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-1-[1-(pyridine-4-carbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-27-14-10-22-19(25)17-3-2-11-24(15-17)18-6-12-23(13-7-18)20(26)16-4-8-21-9-5-16/h4-5,8-9,17-18H,2-3,6-7,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAJORCRYFVCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-nitrobenzaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5468291.png)
![1-ethyl-3,5-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B5468299.png)
![2-{[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5468309.png)
![N,N-dimethyl-4-[3-(4-thiomorpholinyl)-1-propen-1-yl]aniline](/img/structure/B5468314.png)
![1-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5468322.png)

![1'-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5468330.png)
![2-(6-methoxy-2-naphthyl)-4-[(3-methylpyridin-2-yl)methyl]morpholine](/img/structure/B5468334.png)
![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5468352.png)
![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5468362.png)
![N-(4-bromophenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5468370.png)
![4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid](/img/structure/B5468374.png)

